BocNH-PEG8-CH2COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BocNH-PEG8-CH2COOH is a useful research compound. Its molecular formula is C23H45NO12 and its molecular weight is 527.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

BocNH-PEG8-CH2COOH, also known as t-Boc-NH-amido-PEG8-COOH, is a versatile compound widely utilized in biomedical research, particularly in drug delivery systems and bioconjugation. This compound features a Boc-protected amine group linked to a carboxylic acid through an 8-unit polyethylene glycol (PEG) spacer, enhancing its solubility and flexibility in aqueous environments. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- CAS Number : 1334169-93-5

- Molecular Formula : C24H47NO12

- Molecular Weight : 541.6 g/mol

- Purity : ≥95%

- Appearance : Colorless viscous liquid

- Storage Conditions : Store at -18°C, avoid light

This compound functions primarily as a linker in bioconjugation processes. The Boc protection group can be removed under acidic conditions, exposing the amine for further functionalization. This property allows for the attachment of various biomolecules, including peptides and proteins, facilitating the development of targeted drug delivery systems and therapeutic agents.

Applications

- Drug Delivery Systems : The hydrophilic nature of PEG enhances the solubility and stability of drug formulations, making this compound suitable for encapsulating hydrophobic drugs.

- Bioconjugation : It serves as a linker in the synthesis of antibody-drug conjugates (ADCs), enabling targeted therapy by delivering cytotoxic agents directly to cancer cells.

- Nanotechnology : Used in the formulation of lipid nanoparticles for mRNA delivery and other nanocarrier systems.

Case Studies

- Targeted Drug Delivery :

- Antibody-Drug Conjugates :

- In Vitro Studies on Cell Lines :

Comparative Analysis

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Molecular Weight | 541.6 g/mol | Varies (e.g., 2000 g/mol for PEG2000) |

| Solubility | High | Generally high |

| Functionalization Potential | High | Varies |

| Application in Drug Delivery | Yes | Yes |

| Application in Bioconjugation | Yes | Yes |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C24H47NO12

Molecular Weight: 541.6 g/mol

CAS Number: 1334169-93-5

Purity: ≥95%

BocNH-PEG8-CH2COOH features a Boc-protected amine group, which can be deprotected under acidic conditions to yield a free amine for further functionalization. The hydrophilic PEG spacer enhances solubility in aqueous environments, making it suitable for biological applications .

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules to other entities, such as drugs or imaging agents. This compound serves as an effective linker in this process due to its ability to facilitate the conjugation of proteins, peptides, or nucleic acids.

- Case Study: In a study published in Bioconjugate Chemistry, researchers utilized this compound to link therapeutic peptides to antibodies, enhancing their pharmacokinetic properties and targeting efficiency . The introduction of the PEG linker improved the solubility and stability of the conjugates in physiological conditions.

Drug Delivery Systems

The compound is widely used in developing drug delivery systems due to its biocompatibility and ability to improve the solubility of poorly soluble drugs.

- Application Example: In a recent investigation into nanoparticle formulations for cancer therapy, this compound was employed to modify lipid nanoparticles, allowing for controlled release profiles of chemotherapeutic agents . The PEGylation reduced immunogenicity and prolonged circulation time in vivo.

Nanotechnology

This compound is integral to nanotechnology applications, particularly in creating nanoscale materials with tailored properties.

- Research Insight: A study highlighted its role in synthesizing multifunctional nanoparticles that can simultaneously deliver imaging agents and therapeutic drugs. The PEG linker facilitated the formation of stable colloidal dispersions while providing functional groups for further modifications .

Cell Culture Applications

In cell culture systems, this compound is used as a coating material to enhance cell adhesion and growth.

- Experimental Findings: Researchers have demonstrated that surfaces modified with this compound promote better cell attachment and proliferation compared to unmodified surfaces. This property is particularly advantageous for tissue engineering applications where cell viability is crucial .

Ligand Development

The compound has been utilized in developing ligands for various biochemical assays.

- Example Application: In a study focusing on receptor-ligand interactions, this compound was used to create ligands that exhibited enhanced binding affinity due to the flexible PEG spacer, which allowed better spatial orientation during binding events .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Bioconjugation | Linker for proteins/peptides enhancing pharmacokinetics |

| Drug Delivery Systems | Modifies nanoparticles for controlled drug release |

| Nanotechnology | Synthesizes multifunctional nanoparticles |

| Cell Culture | Coating material improving cell adhesion and growth |

| Ligand Development | Creates ligands with enhanced binding affinity |

Propiedades

IUPAC Name |

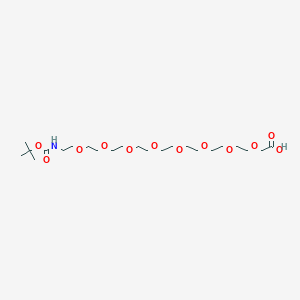

2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO12/c1-23(2,3)36-22(27)24-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21(25)26/h4-20H2,1-3H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXOQLAINKSPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.